molecular formula C28H30ClNO4S B062560 Arzoxifene hydrochloride CAS No. 182133-27-3

Arzoxifene hydrochloride

Katalognummer B062560
CAS-Nummer: 182133-27-3
Molekulargewicht: 512.1 g/mol
InChI-Schlüssel: NHSNLUIMAQQXGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has estrogen-agonist effects on bone and lipid metabolism and estrogen-antagonist effects on breast and uterine tissue . It was investigated for use in the treatment of breast cancer, osteoporosis, and endometrial cancer .


Synthesis Analysis

The development of the arzoxifene hydrochloride drug substance manufacturing process was first done via a traditional approach and subsequently via an enhanced approach. This provides an informative case study in quality by design (QbD). The primary focus of this paper is to illustrate the impact and advantages of QbD on the impurity control strategy .


Molecular Structure Analysis

Arzoxifene hydrochloride is a small molecule with a chemical formula of C28H29NO4S. Its average weight is 475.6 and its monoisotopic weight is 475.181729592 .


Chemical Reactions Analysis

Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue .


Physical And Chemical Properties Analysis

Arzoxifene hydrochloride is a solid compound with a molecular weight of 475.6. Its chemical formula is C28H29NO4S .

Wissenschaftliche Forschungsanwendungen

  • Breast Cancer Chemoprevention and Treatment :

    • Arzoxifene is potent in preventing mammary cancer induced by the carcinogen nitrosomethylurea and is more effective than raloxifene in this regard. It shows strong antiestrogen activity in breast tissue and lacks uterine agonist activity, making it a candidate for breast cancer chemoprevention and treatment (Suh et al., 2001; Fabian et al., 2004).
  • Effects on Bone Mineral Density :

    • In postmenopausal women with normal to low bone mass, arzoxifene significantly increased bone mineral density at the spine and hip without adversely affecting the uterus and endometrium. This suggests its potential use in the treatment and prevention of osteoporosis (Bolognese et al., 2009).
  • Impact on Endometrial Cancer :

    • Arzoxifene shows promise as a treatment for endometrial cancer. It opposes the action of estrogen on the breast and endometrium while exerting an estrogen-agonist effect on bone and the lipid profile. Clinical trials indicate significant activity at 20 mg/day in patients with metastatic or recurrent endometrial cancer, with minimal toxicity (Burke & Walker, 2003).
  • Quality by Design in Pharmaceutical Manufacturing :

    • Arzoxifene's development process provides a case study in quality by design (QbD). QbD approaches have led to a more thorough understanding of its manufacturing process and impurity control strategy, resulting in a more complete and robust set of specifications and analytical methods (Castle & Forbes, 2013).
  • Other Clinical Studies :

    • Various clinical studies have assessed the efficacy of arzoxifene in different contexts, including its effect on mammographic breast density, biomarker modulation in breast cancer, and as an adjunct to chemotherapy in breast cancer treatment (Kimler et al., 2006; Freddie et al., 2004).

Safety And Hazards

When handling arzoxifene hydrochloride, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Despite early promise as the “ideal SERM”, results from a phase III trial have relegated arzoxifene to research in breast cancer prevention and osteoporosis treatment . Further studies and clinical trials may provide more insights into the potential applications of arzoxifene hydrochloride.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSNLUIMAQQXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939527
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arzoxifene hydrochloride

CAS RN

182133-27-3
Record name Arzoxifene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU88PI0433
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arzoxifene hydrochloride
Reactant of Route 2
Reactant of Route 2
Arzoxifene hydrochloride
Reactant of Route 3
Reactant of Route 3
Arzoxifene hydrochloride
Reactant of Route 4
Arzoxifene hydrochloride
Reactant of Route 5
Reactant of Route 5
Arzoxifene hydrochloride
Reactant of Route 6
Reactant of Route 6
Arzoxifene hydrochloride

Citations

For This Compound
30
Citations
X Rabasseda, P Leeson, J Castaner - Drugs of the Future, 1999 - access.portico.org
Menopause, or the end of menstruation, develops at around 51 years of age in women in developed countries. It can be divided into four phases: premenopause, corresponding to the …
Number of citations: 6 access.portico.org
RW Downs, AM Moffett, A Ghosh, DA Cox… - Osteoporosis …, 2010 - Springer
… Arzoxifene hydrochloride is a selective estrogen receptor modulator (SERM), also termed an estrogen agonist/antagonist, that has estrogen-agonist effects on bone and lipid …
Number of citations: 18 link.springer.com
DL Kendler, S Palacios, DA Cox, J Stock, J Alam… - Osteoporosis …, 2012 - Springer
… Arzoxifene hydrochloride is a benzothiophene selective estrogen receptor modulator (SERM), shown in preclinical studies to have increased bioavailability and potency over raloxifene …
Number of citations: 18 link.springer.com
BC Castle, RA Forbes - Journal of Pharmaceutical Innovation, 2013 - Springer
… Development of the arzoxifene hydrochloride drug substance manufacturing process, first … , we have designed quality into the arzoxifene hydrochloride drug substance. As a result, real-…
Number of citations: 12 link.springer.com
SK Dotterer, RA Forbes, CL Hammill - Journal of pharmaceutical and …, 2011 - Elsevier
… This strategy is exemplified for two susceptible compounds under development in our laboratories, arzoxifene hydrochloride, a phenol-containing compound, and enzastaurin …
Number of citations: 14 www.sciencedirect.com
AU Buzdar - Breast Cancer, 2001 - Springer
… Arzoxifene hydrochloride (LY353381) is a SERM 3 or a benzothiophene SERM that is structurally related to raloxifene. Arzoxifene hydrochloride … efficacy of arzoxifene hydrochloride and …
Number of citations: 1 link.springer.com
SR Goldstein, HP Bhattoa, P Neven, DA Cox… - Menopause, 2012 - journals.lww.com
… Between July 2004 and May 2005, postmenopausal women were randomly assigned to a once-daily dose of 20 mg arzoxifene hydrochloride or placebo administered orally in tablet …
Number of citations: 11 journals.lww.com
MC Pinder, AU Buzdar - Breast Cancer 2nd edition, 2008 - Springer
… Arzoxifene hydrochloride (LY353381) is a SERM 3 (a benzothiphene SERM) that is structurally related to raloxifene. Arzoxifene hydrochloride has antitumor activity significantly …
Number of citations: 4 link.springer.com
IB Engelsen, LA Akslen, HB Salvesen - Apmis, 2009 - Wiley Online Library
… NCT00003669 SERM Arzoxifene Hormone therapy with arzoxifene hydrochloride in treating women with recurrent, advanced or metastatic EC …
Number of citations: 141 onlinelibrary.wiley.com
Z Qin, I Kastrati, REP Chandrasena, H Liu… - Journal of medicinal …, 2007 - ACS Publications
The regulation of estrogenic and antiestrogenic effects of selective estrogen receptor modulators (SERMs) is thought to underlie their clinical use. Most SERMs are polyaromatic …
Number of citations: 164 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.